molecular formula C16H15ClO4 B5556554 Methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate

Methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate

Cat. No.: B5556554
M. Wt: 306.74 g/mol
InChI Key: YOEWALPUSNQMHK-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate is an organic compound with a complex structure that includes a methoxybenzoate core substituted with a chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-bromophenyl)methoxy]-3-methoxybenzoate
  • Methyl 4-[(2-fluorophenyl)methoxy]-3-methoxybenzoate
  • Methyl 4-[(2-iodophenyl)methoxy]-3-methoxybenzoate

Uniqueness

Methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its bromine, fluorine, or iodine analogs .

Properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-15-9-11(16(18)20-2)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEWALPUSNQMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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